![molecular formula C11H9NO3 B3024379 5-P-Tolyl-oxazole-4-carboxylic acid CAS No. 89205-04-9](/img/structure/B3024379.png)
5-P-Tolyl-oxazole-4-carboxylic acid
Overview
Description
5-P-Tolyl-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is also known as 5-(4-methylphenyl)-1,3-oxazole-4-carboxylic acid .
Synthesis Analysis
The synthesis of oxazoles, including this compound, has been a topic of interest in recent years . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, one method involves the reaction between dicyanobenzenes and amino alcohols .Molecular Structure Analysis
Oxazoles, including this compound, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis
Oxazoles have been found to undergo various chemical reactions. For instance, complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Scientific Research Applications
5-P-Tolyl-oxazole-4-carboxylic acid has a wide range of applications in scientific research. It is used in organic synthesis to create various compounds, such as heterocyclic compounds and polymers. It is also used in the synthesis of pharmaceuticals and materials science, as it can be used to create compounds with specific properties. This compound is also used in the study of biochemical and physiological effects. For example, it has been found to have antifungal and antibacterial properties.
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which this compound belongs, are known to interact with a variety of biological targets due to their chemical diversity .
Mode of Action
Oxazole derivatives are known to undergo reactions such as acid-catalyzed, nucleophilic acyl substitution . The net effect of these reactions is typically the substitution of an –OH group by –OR′ . All steps are reversible, and the reaction typically has an equilibrium constant close to 1 .
Biochemical Pathways
Oxazole derivatives have been found to exert a variety of effects on the vascular system .
Advantages and Limitations for Lab Experiments
The main advantage of using 5-P-Tolyl-oxazole-4-carboxylic acid in lab experiments is that it is a relatively simple compound to synthesize, and it can be produced in large quantities. In addition, this compound has a wide range of applications in scientific research, and its biochemical and physiological effects have been well studied.
However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and it is not known if the compound has any adverse effects on humans or animals. In addition, this compound is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Future Directions
The potential applications of 5-P-Tolyl-oxazole-4-carboxylic acid are vast, and there are many possible future directions for research. Some of these include further research into the biochemical and physiological effects of this compound, as well as research into its potential applications in the synthesis of pharmaceuticals and materials science. In addition, further research into the mechanism of action of this compound and its potential adverse effects on humans or animals is needed. Finally, research into new synthetic methods for producing this compound could lead to more efficient and cost-effective production of the compound.
properties
IUPAC Name |
5-(4-methylphenyl)-1,3-oxazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)10-9(11(13)14)12-6-15-10/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGAPYFKYCVPBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372332 | |
Record name | 5-P-TOLYL-OXAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89205-04-9 | |
Record name | 5-P-TOLYL-OXAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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